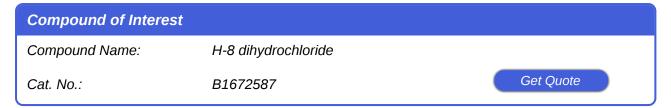


Application Notes and Protocols: H-8 Dihydrochloride Solubility and Use in DMSO

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

H-8 dihydrochloride is a cell-permeable isoquinolinesulfonamide derivative that functions as a competitive inhibitor of the ATP-binding site of protein kinase A (PKA) and, to a lesser extent, other kinases such as protein kinase G (PKG) and protein kinase C (PKC).[1] Its utility in studying cyclic nucleotide-dependent signaling pathways makes it a valuable tool in cellular biology, neurobiology, and cancer research.[1] This document provides detailed information on the solubility of H-8 dihydrochloride in dimethyl sulfoxide (DMSO), protocols for its preparation and use in cell-based assays, and an overview of the PKA signaling pathway it inhibits.

Physicochemical and Solubility Data

H-8 dihydrochloride is typically supplied as a white to off-white solid.[2] For experimental use, it is crucial to prepare a stock solution in a suitable solvent. DMSO is a commonly used solvent for **H-8 dihydrochloride** due to its high solubilizing capacity for organic molecules.



Property	Value	Reference(s)
Molecular Formula	C12H15N3O2S · 2HCl	[2][3]
Molecular Weight	338.25 g/mol	[1][3]
CAS Number	113276-91-1	[3]
Appearance	White to off-white solid	[2]
Solubility in DMSO	20.83 mg/mL (61.58 mM); may require sonication and warming to 60°C. The use of new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.	[1]
≤20 mg/mL		
Storage Conditions	Powder: Store at -20°C for long-term storage. In DMSO: Store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freezethaw cycles.	[1]

Signaling Pathway

H-8 dihydrochloride primarily targets the Protein Kinase A (PKA) signaling pathway. This pathway is a crucial mediator of signal transduction downstream of G-protein-coupled receptors (GPCRs) and plays a key role in regulating a multitude of cellular processes, including gene transcription, metabolism, and cell proliferation.

The canonical PKA pathway is initiated by the binding of a ligand (e.g., a hormone) to a GPCR, which activates an associated G protein. The G protein, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). cAMP then acts as a second messenger, binding to the regulatory subunits of the inactive PKA holoenzyme. This binding induces a conformational change that leads to the dissociation and activation of the catalytic subunits. The active

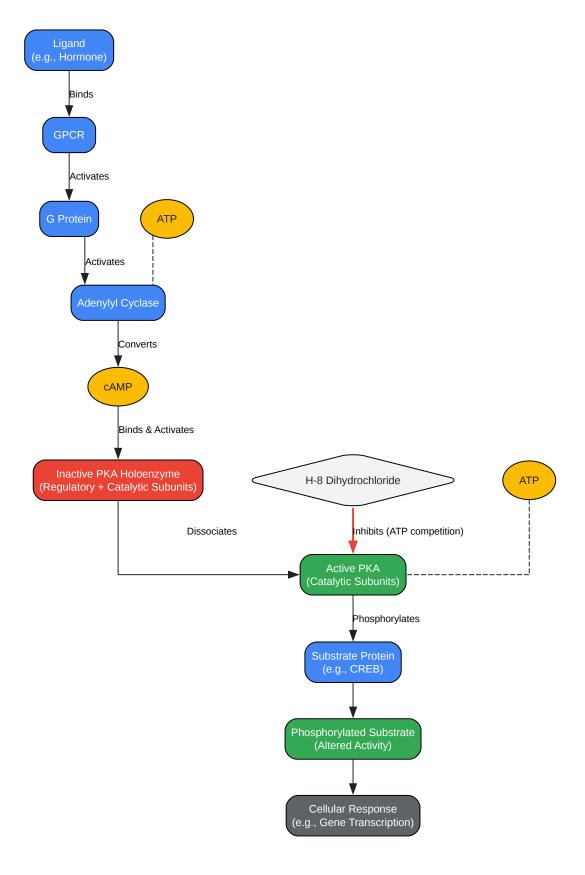


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catalytic subunits are then free to phosphorylate serine and threonine residues on various substrate proteins, including transcription factors like CREB (cAMP response element-binding protein), thereby modulating their activity. **H-8 dihydrochloride** exerts its inhibitory effect by competing with ATP for the binding site on the PKA catalytic subunits, thus preventing the phosphorylation of downstream targets.





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Caption: The PKA signaling pathway and the inhibitory action of H-8 dihydrochloride.



Experimental Protocols Preparation of H-8 Dihydrochloride Stock Solution in DMSO

This protocol describes the preparation of a 20 mM stock solution of **H-8 dihydrochloride** in DMSO.

Materials:

- H-8 dihydrochloride powder (MW: 338.25 g/mol)
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Water bath or heat block (optional)
- Sonicator (optional)
- Calibrated pipette

Procedure:

- Calculate the required mass: To prepare 1 mL of a 20 mM stock solution, calculate the mass of H-8 dihydrochloride needed:
 - Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol)
 - Mass (mg) = 20 mmol/L x 0.001 L x 338.25 g/mol x 1000 mg/g = 6.765 mg
- Weigh the compound: Carefully weigh out 6.765 mg of H-8 dihydrochloride powder and place it into a sterile microcentrifuge tube.
- Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the H-8 dihydrochloride powder.



- Dissolve the compound: Vortex the solution thoroughly for 1-2 minutes. If the compound does not fully dissolve, the following steps can be taken:
 - Warming: Gently warm the solution in a water bath or on a heat block at a temperature up to 60°C for short periods.
 - Sonication: Place the tube in a sonicator bath for several minutes to aid dissolution.
- Aliquot and store: Once the H-8 dihydrochloride is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

General Protocol for PKA Inhibition in Cell Culture

This protocol provides a general workflow for treating cultured cells with **H-8 dihydrochloride** to inhibit PKA activity, followed by analysis of a downstream target, such as the phosphorylation of CREB.

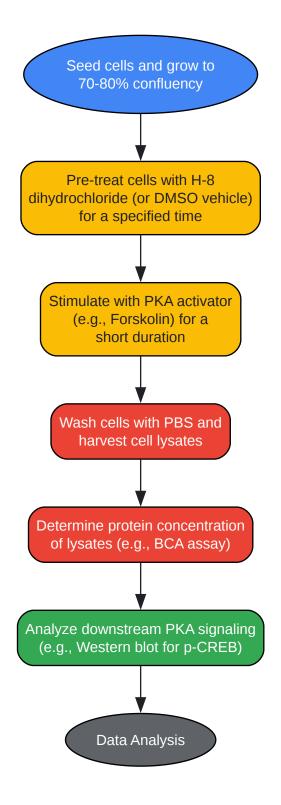
Materials:

- Cultured cells of interest
- · Complete cell culture medium
- H-8 dihydrochloride stock solution (20 mM in DMSO)
- PKA activator (e.g., Forskolin)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit



 Antibodies for Western blotting (e.g., anti-phospho-CREB, anti-total-CREB, and appropriate secondary antibodies)

Experimental Workflow:



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Caption: A general workflow for a cell-based PKA inhibition assay.

Procedure:

- Cell Seeding: Seed the cells of interest in appropriate culture plates or flasks and allow them to adhere and grow to 70-80% confluency.
- Preparation of Working Solutions:
 - Dilute the 20 mM H-8 dihydrochloride stock solution in complete cell culture medium to achieve the desired final working concentrations. It is recommended to perform a doseresponse experiment to determine the optimal concentration for your cell type and experimental conditions.
 - Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included.

• Inhibitor Treatment:

- Remove the old medium from the cells.
- Add the medium containing the desired concentrations of H-8 dihydrochloride or the DMSO vehicle control.
- Incubate the cells for a predetermined period (e.g., 30-60 minutes) to allow for inhibitor uptake and target engagement.

PKA Activation (Optional):

- To observe the inhibitory effect of H-8 dihydrochloride, it is often necessary to stimulate the PKA pathway.
- Following the pre-treatment with H-8, add a PKA activator such as Forskolin to the culture medium at a predetermined concentration and for a short duration (e.g., 10-30 minutes).

Cell Lysis:



- After treatment, place the culture plates on ice.
- Aspirate the medium and wash the cells once with ice-cold PBS.
- Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well or flask.
- Scrape the cells and collect the lysate.
- Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
- Protein Quantification:
 - Determine the protein concentration of the supernatant using a suitable method like the BCA assay.
- Downstream Analysis (e.g., Western Blotting):
 - Normalize the protein concentrations of all samples.
 - Analyze the phosphorylation status of PKA substrates, such as CREB at Ser133, by
 Western blotting using phospho-specific and total protein antibodies. A decrease in the
 ratio of phosphorylated CREB to total CREB in H-8 dihydrochloride-treated samples
 compared to the stimulated control would indicate successful PKA inhibition.

Conclusion

H-8 dihydrochloride is a valuable research tool for investigating PKA-mediated signaling events. Its solubility in DMSO allows for the convenient preparation of stock solutions for use in a variety of in vitro and cell-based assays. The protocols provided herein offer a starting point for researchers to incorporate **H-8 dihydrochloride** into their experimental designs to dissect the roles of PKA in their biological systems of interest. As with any kinase inhibitor, it is essential to perform appropriate dose-response and control experiments to ensure the specificity and validity of the results.



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